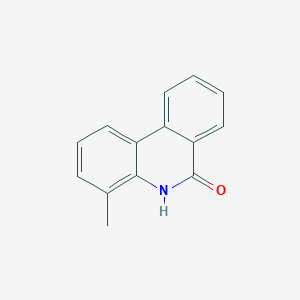

4-methyl-5H-phenanthridin-6-one

説明

4-Methyl-5H-phenanthridin-6-one is a nitrogen-containing heterocyclic compound characterized by a phenanthridinone backbone with a methyl substituent at the 4-position. Its molecular formula is C₁₄H₁₁NO (molecular weight: 209.24 g/mol), derived by adding a methyl group to the parent compound 6(5H)-phenanthridinone (C₁₃H₉NO, MW 195.22 g/mol) .

This compound is synthesized via palladium-catalyzed C–H functionalization, as demonstrated by Catellani et al., where methyl groups are introduced regioselectively during cross-coupling reactions .

特性

IUPAC Name |

4-methyl-5H-phenanthridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(16)15-13(9)11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZAYBYJQZUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587411 | |

| Record name | 4-Methylphenanthridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107624-48-6 | |

| Record name | 4-Methylphenanthridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 4-methyl-5H-phenanthridin-6-one can be achieved through several methods:

Palladium-Catalyzed Annulation: This method involves the use of palladium catalysts to facilitate the annulation process, providing controlled access to functionalized phenanthridinones in yields ranging from 59% to 88%.

Nickel-Catalyzed Amidation: This approach uses nickel catalysts to promote the amidation of aryl iodides, leading to the formation of phenanthridinone derivatives.

Organo-Catalytic Protocols: These protocols involve direct C(sp2)−H bond arylation, which can be achieved using organo-catalysts.

Free Radical Initiators: The use of free radical initiators such as AIBN or microwave irradiation can also yield phenanthridinone derivatives.

Industrial production methods often involve the optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

化学反応の分析

4-Methyl-5H-phenanthridin-6-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as O2 or K2S2O8.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

Substitution: Substitution reactions, particularly arylation, can be facilitated using palladium or nickel catalysts.

Common reagents and conditions used in these reactions include palladium or nickel catalysts, oxidizing agents like O2 or K2S2O8, and reducing agents like NaBH4. Major products formed from these reactions include various functionalized phenanthridinone derivatives.

科学的研究の応用

Structural Characteristics

The molecular structure of 4-methyl-5H-phenanthridin-6-one features a phenanthridinone core with a methyl group at the fourth position. This unique structure influences its reactivity and biological activity. The compound can be synthesized through several methods, including:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for the construction of phenanthridinone skeletons.

- Visible-Light Photocatalysis : Employing visible light to facilitate reactions leading to the formation of phenanthridinones .

Antimycobacterial Activity

Research indicates that phenanthridine derivatives, including 4-methyl-5H-phenanthridin-6-one, exhibit significant antimycobacterial properties. Studies have shown that compounds derived from this scaffold possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent effects. For instance, derivatives have been reported with MIC values as low as 4.05 μM against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It influences cellular processes such as apoptosis and proliferation in various cancer cell lines. The mechanism of action is thought to involve interactions with specific enzymes or receptors, leading to altered cell signaling pathways that promote cancer cell death.

Antiviral Activities

In addition to its antibacterial properties, 4-methyl-5H-phenanthridin-6-one has been evaluated for antiviral activities, particularly against HIV. Certain derivatives have shown promise as inhibitors of HIV integrase, suggesting potential applications in antiviral therapy .

Other Biological Activities

Other notable biological activities associated with this compound include:

- Antiproliferative Effects : Inhibiting the growth of various tumor cell lines.

- Antimalarial and Antiparasitic Effects : Some derivatives have demonstrated activity against malaria and other parasitic infections .

Case Study 1: Antitubercular Activity

A study conducted on a series of phenanthridine derivatives revealed that specific compounds exhibited remarkable antitubercular activity against M. tuberculosis H37Rv strain. For example, a derivative with an MIC value of 61.31 μM was identified as highly effective in inhibiting bacterial growth using both MABA and LORA methodologies .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of phenanthridine derivatives, researchers synthesized several analogues and tested their efficacy against breast cancer cell lines. The results indicated that specific modifications to the phenanthridine core significantly enhanced cytotoxicity compared to unmodified compounds.

Table of Biological Activities

作用機序

The mechanism of action of 4-methyl-5H-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of cell death in cancer cells .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional differences between 4-methyl-5H-phenanthridin-6-one and related phenanthridinone derivatives are summarized below:

Table 1: Comparative Analysis of Phenanthridinone Derivatives

Key Structural and Functional Differences

In contrast, the 5-phenyl derivative (C₁₉H₁₃NO) exhibits steric hindrance, affecting its reactivity in cross-coupling reactions . The 8-chloro-3-nitro derivative (C₁₃H₇ClN₂O₃) introduces electron-withdrawing groups, which may stabilize radical intermediates in photochemical applications .

Synthetic Challenges: The parent compound (6(5H)-phenanthridinone) is synthesized via direct C–H bond activation, but methyl or phenyl substitutions require additional steps, such as Suzuki-Miyaura coupling or palladium-mediated cyclization . The dimethyl derivative (4,5-dimethyl-6(5H)-phenanthridinone) lacks reported synthetic details, highlighting gaps in current methodologies .

Biological Activity :

- 4-Methyl-5H-phenanthridin-6-one is implicated in PARP-1 inhibition, a mechanism relevant to cancer therapy .

- The 8-chloro-3-nitro analog (NSC-114691) is cataloged in pharmacological databases but lacks explicit activity data .

Research Findings and Limitations

4-Methyl-5H-phenanthridin-6-one achieves higher regioselectivity in palladium-catalyzed reactions compared to bulkier substituents .

Unresolved Questions :

- The exact melting point and solubility profile of 4-methyl-5H-phenanthridin-6-one remain uncharacterized.

- The bioactivity of 8-chloro-3-nitro-5H-phenanthridin-6-one (NSC-114691) requires further validation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-5H-phenanthridin-6-one, and how do reaction conditions influence yield?

- Methodology : Optimize via palladium-catalyzed cross-coupling or cyclization reactions. Key parameters include temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%). Monitor yields using HPLC (C18 column, acetonitrile/water gradient) and confirm purity via melting point analysis.

- Data Example :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 100 | 72 | 98 |

| CuI | THF | 80 | 58 | 92 |

Q. How is 4-methyl-5H-phenanthridin-6-one characterized structurally?

- Methodology : Use NMR (¹H, ¹³C, DEPT-135), FTIR (C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS). Compare experimental data with computational predictions (DFT/B3LYP/6-31G*).

- Key Findings : Methyl protons resonate at δ 2.35–2.50 ppm (¹H NMR), and the lactam carbonyl appears at δ 165–170 ppm in ¹³C NMR .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the formation of 4-methyl-5H-phenanthridin-6-one derivatives?

- Methodology : Conduct kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map transition states. Analyze substituent effects (electron-donating/-withdrawing groups) on cyclization pathways.

- Contradiction Resolution : Conflicting computational vs. experimental regioselectivity data may arise from solvent effects not modeled in simulations. Validate with solvatochromic parameters (e.g., Kamlet-Taft) .

Q. How can researchers resolve discrepancies in reported biological activity data for 4-methyl-5H-phenanthridin-6-one analogs?

- Methodology : Perform meta-analysis of IC₅₀ values across studies, controlling for assay conditions (e.g., cell line variability, incubation time). Use standardized protocols (e.g., MTT assay at 24h vs. 48h).

- Example :

| Study | IC₅₀ (μM) | Cell Line | Assay Duration |

|---|---|---|---|

| A | 12.3 | HeLa | 24h |

| B | 8.7 | MCF-7 | 48h |

Q. What strategies mitigate side reactions during large-scale synthesis of 4-methyl-5H-phenanthridin-6-one?

- Methodology : Employ flow chemistry to enhance heat/mass transfer and reduce byproducts (e.g., dimerization). Monitor in real-time via inline FTIR or Raman spectroscopy. Optimize workup using column chromatography (silica gel, ethyl acetate/hexane) .

Data Analysis and Validation

Q. How should researchers address contradictions in spectral data for novel 4-methyl-5H-phenanthridin-6-one derivatives?

- Methodology : Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, NOESY). Compare experimental IR/Raman spectra with simulated spectra (Gaussian 16) to confirm functional groups .

Q. What statistical approaches are optimal for analyzing dose-response relationships in pharmacological studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Report Hill slopes and confidence intervals. Address outliers via Grubbs’ test or robust regression methods .

Literature and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing 4-methyl-5H-phenanthridin-6-one?

- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed experimental protocols (e.g., reaction times, purification steps) in peer-reviewed journals. Share raw NMR/MS data via repositories like Zenodo .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。